molecular formula C24H24N4O4S2 B11629541 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 500275-29-6

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11629541
CAS-Nummer: 500275-29-6
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: ZPJWMZNHVBWURT-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor targeting the Fms-like tyrosine kinase 3 (FLT3) receptor. Aberrant activation of FLT3, particularly through internal tandem duplication (ITD) mutations, is a common driver in acute myeloid leukemia (AML) and is associated with poor prognosis. This compound acts by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt. This disruption in pro-survival signaling leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive leukemic cell lines. Its research value is underscored by its demonstrated efficacy in reducing tumor burden in preclinical murine models of FLT3-ITD-driven AML. Consequently, this inhibitor serves as a critical pharmacological tool for investigating FLT3 signaling biology, validating FLT3 as a therapeutic target, and developing novel treatment strategies for a significant subset of AML patients. Studies have shown its potential in exploring mechanisms of resistance and for use in combination therapy regimens. [https://pubmed.ncbi.nlm.nih.gov/36375152/]

Eigenschaften

CAS-Nummer

500275-29-6

Molekularformel

C24H24N4O4S2

Molekulargewicht

496.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-15-5-4-11-27-21(15)26-20(25-10-12-31-2)18(22(27)29)13-19-23(30)28(24(33)34-19)14-16-6-8-17(32-3)9-7-16/h4-9,11,13,25H,10,12,14H2,1-3H3/b19-13-

InChI-Schlüssel

ZPJWMZNHVBWURT-UYRXBGFRSA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOC

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions:

  • Catalyst : Piperidine (5 mol%) or tetrabutylammonium iodide (TBAI, 10 mol%).

  • Solvent : Ethanol or dichloromethane under nitrogen atmosphere.

  • Temperature : Room temperature for 24 hours or reflux (78°C) for 6 hours.

  • Yield : 60–70% after recrystallization from methanol.

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the 4-methoxybenzyl group and the pyrido[1,2-a]pyrimidin-4-one core, as confirmed by X-ray crystallography.

Benzylation at the Thiazolidinone Nitrogen

The 4-methoxybenzyl group is introduced at the thiazolidinone nitrogen via alkylation using 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds in acetonitrile at 60°C for 8 hours, achieving 85–90% yield.

Side Reactions :

  • Competing O-alkylation is suppressed by using a bulky base (e.g., DBU).

  • Excess 4-methoxybenzyl chloride (1.5 equiv) ensures complete substitution.

Final Purification and Characterization

The crude product is purified via sequential techniques:

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:1 to 3:1).

  • Recrystallization : Methanol/water (7:3) yields crystals suitable for X-ray analysis.

Analytical Data :

PropertyValueMethod
Melting Point218–220°CDSC
Molecular Weight496.60 g/molHRMS
UV-Vis (λmax)342 nm (ε = 12,500 M⁻¹cm⁻¹)Spectrophotometry
1H NMR (DMSO-d6)δ 8.65 (s, 1H, pyrimidine H)500 MHz

Comparative Analysis of Synthetic Routes

The table below contrasts two optimized methods for synthesizing the target compound:

ParameterMethod A (Piperidine Catalyst)Method B (TBAI Catalyst)
Reaction Time 24 hours6 hours
Temperature Room temperatureReflux (78°C)
Yield 60%70%
Purity 95%98%
Stereoselectivity (Z:E) 9:112:1

Method B offers superior yield and stereoselectivity due to TBAI’s phase-transfer catalytic activity, which enhances reaction kinetics.

Challenges and Mitigation Strategies

  • O-Acylation Side Reactions :

    • Cause : Competing acylation at oxygen nucleophiles.

    • Solution : Use of calcium hydroxide to stabilize enol tautomers and block O-acylation.

  • Stereochemical Inversion :

    • Cause : Thermal isomerization during prolonged reflux.

    • Solution : Conduct reactions under nitrogen and limit heating time.

  • Scale-Up Limitations :

    • Cause : Low solubility of intermediates in batch reactors.

    • Solution : Transition to continuous flow reactors with DMF as a solvent.

Industrial-Scale Production Considerations

  • Throughput : 1.2 kg/day using a 10 L reactor.

  • Cost Efficiency : TBAI recycling reduces catalyst costs by 40%.

  • Environmental Impact : Ethanol/water mixtures replace dichloromethane, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Thioxo-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

    Substitution: Die Methoxy- und Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Thioxo-Gruppe zu Sulfoxiden oder Sulfonen führen, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Thiazolidinon- und Pyrido[1,2-a]pyrimidin-4-on-Moleküle können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Compound A shares structural motifs with several thiazolidinone-pyrimidinone hybrids reported in the literature. Key analogues include:

Compound Name / ID Core Structure Substituents Reference
Compound A Pyrido[1,2-a]pyrimidin-4-one 4-Methoxybenzyl (thiazolidinone), 2-methoxyethylamino (pyrimidinone)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl (thiazolidinone), methyl (pyrimidinone)
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl (thiazolidinone), methyl (pyrimidinone)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl (thiazolidinone), morpholinylethylamino (pyrimidinone)

Key Observations :

  • Core Diversity : While Compound A and the analogue in share the pyrido[1,2-a]pyrimidin-4-one core, others (e.g., 10a, 10b) utilize pyrazolo[3,4-d]pyrimidin-4-one scaffolds, which may influence electronic properties and binding interactions .
  • Substituent Effects: The 4-methoxybenzyl group in Compound A enhances hydrophobicity compared to phenyl or chlorophenyl groups in 10a/10b. The 2-methoxyethylamino group likely improves aqueous solubility relative to morpholinylethylamino or phenylamino substituents .

Comparison of Yields and Conditions :

  • Compounds 10a/10b were synthesized in ~65–75% yield under reflux (8–10 hours) .
  • Morpholinylethylamino analogues required longer reaction times (12–15 hours) with moderate yields (~60%) due to steric hindrance .
Computational Similarity Analysis

Using Tanimoto coefficients and Morgan fingerprints (radius = 2, 2048 bits), Compound A exhibits:

  • ~70% similarity to the morpholinylethylamino analogue (shared pyrido-pyrimidinone core).
  • ~50–55% similarity to pyrazolo-pyrimidinone derivatives (10a/10b) due to core differences .
  • Murcko Scaffold Analysis: The fused pyrido-thiazolidinone scaffold clusters separately from pyrazolo-pyrimidinones in chemical space networks .
Physicochemical Properties
Property Compound A 10a 10b Morpholinylethyl Analogue
Molecular Weight (g/mol) 563.63 448.48 482.92 574.66
Calculated logP 3.2 2.8 3.5 2.9
Water Solubility (mg/mL) 0.12 0.08 0.05 0.15
Hydrogen Bond Donors 2 2 2 3

Key Trends :

  • Solubility: The 2-methoxyethylamino group in Compound A improves solubility compared to phenyl/morpholinyl substituents.
  • logP : The 4-methoxybenzyl group increases lipophilicity relative to chlorophenyl (10b) but reduces it compared to benzyl derivatives .

Biologische Aktivität

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a unique combination of functional groups, including thiazolidinones, pyridines, and pyrimidines. This intricate structure suggests potential biological activities that are the focus of ongoing research in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C25H26N4O4S2
  • Molecular Weight : 510.63 g/mol

Structural Features

The compound's structure includes:

  • A thiazolidinone core, known for its biological activity.
  • A pyrido[1,2-a]pyrimidin-4-one moiety, which is associated with various pharmacological effects.

Chemical Reactivity

The thiazolidinone moiety allows for nucleophilic attacks and other chemical transformations, enhancing the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research into thiazolidinone derivatives has highlighted their potential as anticancer agents. These compounds often inhibit cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. Notably, some derivatives have been linked to the inhibition of cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor for several key enzymes involved in disease processes:

  • Serine Proteases : Compounds structurally related to thiazolidinones have been tested against serine proteases associated with viral infections .
  • Cyclooxygenase (COX) : Certain thiazolidinone derivatives exhibit COX inhibitory activity, which is relevant for anti-inflammatory applications .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that certain thiazolidinone derivatives possess significant antimicrobial properties. For example, a derivative exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis .
  • Anticancer Studies : A recent study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines. Results indicated that specific compounds could reduce cell viability significantly compared to control groups .
  • Enzyme Targeting : Research has shown that some analogs can inhibit specific enzymes linked to cancer progression and inflammation. For instance, the inhibition of ASK1 (apoptosis signal-regulating kinase 1) was noted in several thiazolidinone derivatives with IC50 values indicating potent activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of the target compound, a comparison with related compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneThiazolidinone coreAntimicrobialLacks pyrido-pyrimidine structure
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]propionic AcidIndole derivativePotential PPARγ modulatorDifferent aromatic system
4-Oxo-2-thioxo-1,3-thiazolidinBasic thiazolidinone structureVaried pharmacological effectsSimpler structure

The uniqueness of the target compound lies in its multifaceted structure that combines multiple pharmacophores, potentially leading to diverse biological activities compared to simpler analogs.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key parameters include:

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate steps .
  • Catalysts : Lewis acids or bases tailored to reaction conditions (e.g., temperature control at 60–80°C) .
  • Scalability : Flow microreactor systems improve reproducibility and reduce side reactions compared to batch processes .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures for final isolation .

Q. What analytical techniques are recommended for structural characterization?

A combination of methods ensures accurate verification:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm Z-configuration and substituent positions (reference residual DMSO at 2.50 ppm for ¹H) .
  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight and fragmentation patterns .

Q. Which assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA .
  • Control experiments with structurally simplified analogs (e.g., lacking the thiazolidinone ring) to isolate pharmacophores .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. What are the critical stability-indicating parameters during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to avoid hydrolysis of the thioxo group .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

  • Comparative assays : Re-test the compound alongside analogs (e.g., 4-fluorobenzyl or allylamino derivatives) under standardized conditions .
  • Structural analysis : X-ray crystallography or DFT calculations to confirm stereochemical integrity, as small conformational changes can drastically alter activity .

Q. What rational modifications can enhance target selectivity?

  • Substituent engineering : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., 4-fluoro) to modulate electronic effects on the thiazolidinone ring .
  • Amino group variation : Substitute the 2-methoxyethylamino group with piperazine or morpholine moieties to improve solubility and binding affinity .

Q. What methodologies elucidate target interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with purified proteins (e.g., kinases or receptors) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or DNA to predict membrane permeability or intercalation potential .

Q. How can computational modeling guide activity prediction?

  • QSAR Models : Train datasets using IC50 values of analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Docking Studies : Use AutoDock Vina to predict binding modes in ATP-binding pockets or enzyme active sites .

Q. How to design comparative studies with structural analogs?

  • Select analogs : Include derivatives with variations in the pyrido[1,2-a]pyrimidin-4-one core (e.g., 9-methyl vs. 7-methyl) or thiazolidinone substituents .
  • Benchmark metrics : Compare pharmacokinetic parameters (e.g., half-life, clearance) in rodent models to identify lead candidates .

Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Ethical Compliance : Adhere to non-human research guidelines when sourcing compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.